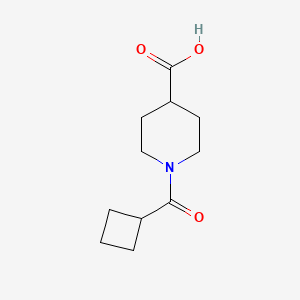

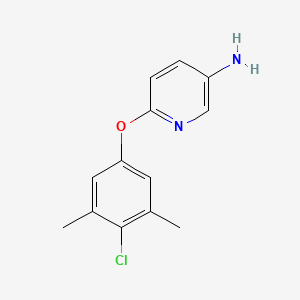

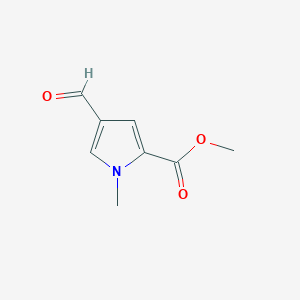

5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde” is likely a derivative of pyrrole, which is a heterocyclic aromatic organic compound1. Pyrrole derivatives are known to undergo conjugate addition reactions1.

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, “5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives”, was synthesized from p-chlorobenzoic acid2. The process involved esterification, hydrazination, salt formation, cyclization, and other steps2.

Molecular Structure Analysis

The molecular structure of this compound could not be found. However, a related compound, “(E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one”, was analyzed using single-crystal X-ray diffraction and Hirshfeld surface analysis3.Chemical Reactions Analysis

Specific chemical reactions involving this compound were not found. However, alcohols, which may be structurally similar, fragment in two characteristic ways: alpha cleavage and dehydration4.Physical And Chemical Properties Analysis

Specific physical and chemical properties for this compound were not found. However, chlorophenols, which may be structurally similar, are solids at room temperature5.Aplicaciones Científicas De Investigación

Application 1: Antiviral Activity

- Summary of the Application: This compound is used in the synthesis of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which have shown certain anti-tobacco mosaic virus activity .

- Methods of Application: The synthesis involves six steps starting from 4-chlorobenzoic acid. Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .

- Results or Outcomes: The bioassay tests showed that compounds 7b and 7i possessed certain anti-tobacco mosaic virus activity .

Application 2: Structural Analysis

- Summary of the Application: The crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was reported, which was characterized by various spectroscopic techniques (FT-IR, NMR and HRMS) and single-crystal X-ray diffraction .

- Methods of Application: The structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties of mono and dimeric forms of the compound were calculated by using the density functional theory (DFT) method at B3LYP level 6-31+ G(d,p), 6-31++ G(d,p) and 6-311+ G(d,p) basis sets in the ground state .

- Results or Outcomes: A good correlation was found (R2 = 0.998) between the observed and theoretical vibrational frequencies. The NBO analysis suggested that the molecular system contains N-H…N hydrogen bonding, strong conjugative interactions and the molecule become more polarized owing to the movement of π-electron cloud from donor to acceptor .

Application 3: Nonlinear Optical Material

- Summary of the Application: The compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has potential application as a nonlinear optical (NLO) material .

- Methods of Application: The structural geometry, electronic properties of mono and dimeric forms of the compound were calculated using the density functional theory (DFT) method at B3LYP level 6-31+ G(d,p), 6-31++ G(d,p) and 6-311+ G(d,p) basis sets in the ground state .

- Results or Outcomes: The compound exhibited n→π* UV absorption peak of UV cutoff edge, and a great magnitude of the first-order hyperpolarizability was observed .

Application 4: Antiviral Activity

- Summary of the Application: The compound is used in the synthesis of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which have shown certain anti-tobacco mosaic virus activity .

- Methods of Application: The synthesis involves six steps starting from 4-chlorobenzoic acid. Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .

- Results or Outcomes: The bioassay tests showed that compounds 7b and 7i possessed certain anti-tobacco mosaic virus activity .

Application 5: Nonlinear Optical Material

- Summary of the Application: The compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has potential application as a nonlinear optical (NLO) material .

- Methods of Application: The structural geometry, electronic properties of mono and dimeric forms of the compound were calculated using the density functional theory (DFT) method at B3LYP level 6-31+ G(d,p), 6-31++ G(d,p) and 6-311+ G(d,p) basis sets in the ground state .

- Results or Outcomes: The compound exhibited n→π* UV absorption peak of UV cutoff edge, and a great magnitude of the first-order hyperpolarizability was observed .

Application 6: Antileishmanial and Antimalarial Evaluation

- Summary of the Application: The compound Nʹ-[(3-(4-chlorophenyl)-1-((4-N,N-dimethylaminomethylenesulfonamido)phenyl)-1H-pyrazol-4-yl) methylene] salicylhydrazide has potential applications in antileishmanial and antimalarial treatments .

- Methods of Application: The compound was synthesized from 4-chlorobenzoic acid and thiosemicarbazide .

- Results or Outcomes: The compound displayed reasonably good activity .

Safety And Hazards

Specific safety and hazard information for this compound was not found. However, a related compound, “5-(4-Chlorophenyl)furfural”, is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation6.

Direcciones Futuras

Specific future directions for this compound were not found. However, a new 2-amino imidazole derivative, “5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine”, was synthesized using a green approach, suggesting potential for environmentally friendly synthesis methods7.

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-1-methylpyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-14-11(8-15)6-7-12(14)9-2-4-10(13)5-3-9/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQYSXUEFNMIPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C2=CC=C(C=C2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388001 |

Source

|

| Record name | 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde | |

CAS RN |

824961-53-7 |

Source

|

| Record name | 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2,3-Di(benzyloxy)phenyl]propanenitrile](/img/structure/B1351254.png)

![Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B1351269.png)

![1-(7-Methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1351271.png)